molecular formula C9H7F2N3S B13707268 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole

2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole

Cat. No.: B13707268
M. Wt: 227.24 g/mol
InChI Key: PXMFLLDWIBAAJU-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,5-difluorobenzyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-difluorobenzyl bromide with thiosemicarbazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the 2,5-difluorobenzyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the 2,5-difluorobenzyl group, resulting in different chemical and biological properties.

    2-Amino-5-(2-chlorobenzyl)-1,3,4-thiadiazole: Contains a chlorobenzyl group instead of a difluorobenzyl group, leading to variations in reactivity and applications.

    2-Amino-5-(2,4-difluorobenzyl)-1,3,4-thiadiazole: Similar structure but with different fluorine substitution, affecting its properties.

Uniqueness

The unique combination of the 2,5-difluorobenzyl group with the thiadiazole ring in 2-Amino-5-(2,5-difluorobenzyl)-1,3,4-thiadiazole imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7F2N3S

Molecular Weight

227.24 g/mol

IUPAC Name

5-[(2,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H7F2N3S/c10-6-1-2-7(11)5(3-6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)

InChI Key

PXMFLLDWIBAAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC2=NN=C(S2)N)F

Origin of Product

United States

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